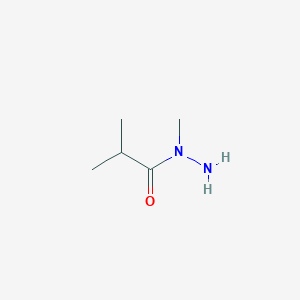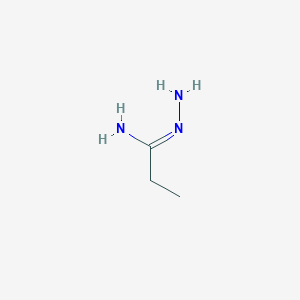
n-Aminopropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Aminopropanimidamide is an organic compound with the molecular formula C₃H₉N₃ It is a derivative of propanimidamide, where an amino group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Aminopropanimidamide typically involves the reaction of propionitrile with ammonia under specific conditions. One common method is the Ritter reaction, where propionitrile reacts with ammonia in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale chemical processes. The industrial production often involves the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Aminopropanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Aminopropanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Aminopropanimidamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
n-Propylamine: Similar in structure but lacks the amidine group.
n-Butylamine: Similar but with a longer carbon chain.
n-Methylpropanimidamide: Similar but with a methyl group attached to the nitrogen.
Uniqueness
n-Aminopropanimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, including chemistry, biology, and medicine.
Properties
CAS No. |
75276-53-8 |
|---|---|
Molecular Formula |
C3H9N3 |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N'-aminopropanimidamide |
InChI |
InChI=1S/C3H9N3/c1-2-3(4)6-5/h2,5H2,1H3,(H2,4,6) |
InChI Key |
HCLJUHIWHHTNQT-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N/N)/N |
Canonical SMILES |
CCC(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


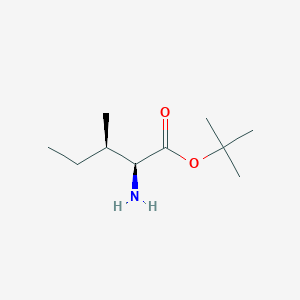
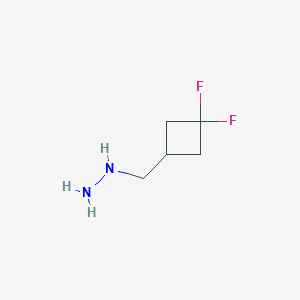

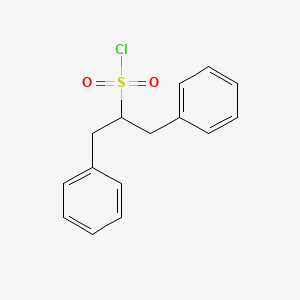
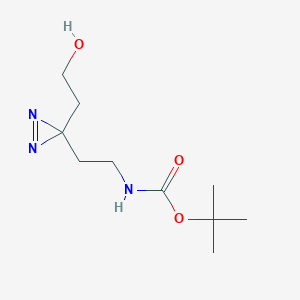
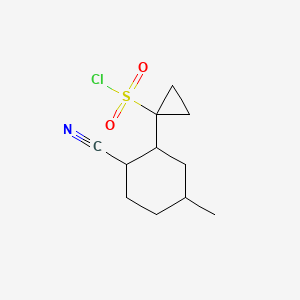
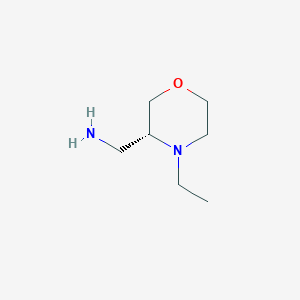
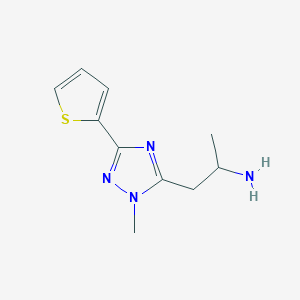
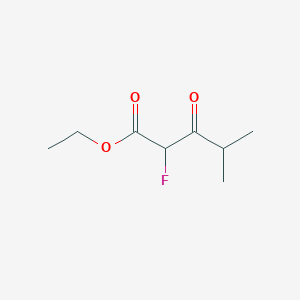
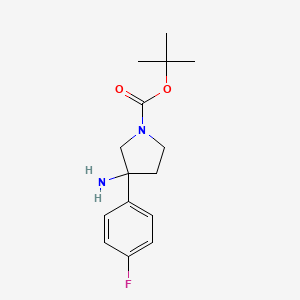
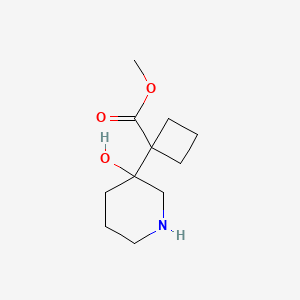
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
